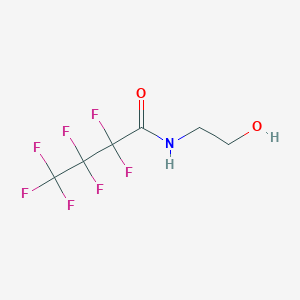
2,2,3,3,4,4,4-heptafluoro-N-(2-hydroxyethyl)butanamide
Cat. No. B8756776
Key on ui cas rn:
377-66-2
M. Wt: 257.11 g/mol
InChI Key: KPTAUHCSUNOZRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07056846B2
Procedure details


A 500 mL round bottom flask equipped with a magnetic stirrer and fitted with a condenser was charged with C3F7CONHC2H4OH (30.0 grams), ethyl acetate (53.0 grams) and N3300 (22.6 grams). Upon dissolution, the mixture was heated to 80° C., DBTDL (one drop) was added, and heating was continued for 16 hours. The reaction was monitored by FTIR analysis, which showed the disappearance of the —NCO band at approximately 2289 wavenumbers. A solution of Witconate DS-10 (2.6 grams) in DI water (200.0 grams) was slowly added to the solution in the 500 mL flask with vigorous stirring, keeping the temperature between 65° C. and 73° C. during addition. Upon completion of addition, the solution was sonicated with a Cole-Parmer ultrasonic homogenizer (model CPX 600, available from Cole-Parmer, Vernon Hills, Ill.) for 8 minutes. The ethyl acetate was removed using a rotary evaporator, yielding C3F7CONHC2H4OH/N3300 Urethane.


[Compound]
Name
—NCO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:11]([NH:13][CH2:14][CH2:15][OH:16])=[O:12])([C:4]([C:7]([F:10])([F:9])[F:8])([F:6])[F:5])([F:3])[F:2].[C:17]([O:20][CH2:21][CH3:22])(=[O:19])C>O>[C:1]([C:11]([NH:13][CH2:14][CH2:15][OH:16])=[O:12])([C:4]([C:7]([F:10])([F:8])[F:9])([F:6])[F:5])([F:3])[F:2].[NH2:13][C:17]([O:20][CH2:21][CH3:22])=[O:19]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
C(F)(F)(C(F)(F)C(F)(F)F)C(=O)NCCO
|
|
Name
|
|
|
Quantity
|
53 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Step Two
[Compound]
|
Name
|
—NCO
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 500 mL round bottom flask equipped with a magnetic stirrer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with a condenser
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
Upon dissolution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
DBTDL (one drop) was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature between 65° C. and 73° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
during addition
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Upon completion of addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solution was sonicated with a Cole-Parmer ultrasonic homogenizer (model CPX 600, available from Cole-Parmer, Vernon Hills, Ill.) for 8 minutes
|
|
Duration
|
8 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ethyl acetate was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a rotary evaporator
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(F)(F)(C(F)(F)C(F)(F)F)C(=O)NCCO
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

